molecular formula C22H13F3N4O5 B14947194 (5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14947194
M. Wt: 470.4 g/mol
InChI Key: NAGUIEDAMCZFOE-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic molecule that features a combination of nitrophenyl, pyrrol, and trifluoromethylphenyl groups attached to a pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrimidinetrione Core: This can be achieved through the condensation of urea with a β-diketone under acidic conditions.

    Introduction of the Pyrrol Group: The pyrrol group can be introduced via a cyclization reaction involving an appropriate precursor such as an α,β-unsaturated carbonyl compound.

    Attachment of the Nitrophenyl Group: This step involves a nitration reaction, where a phenyl group is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Trifluoromethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst like aluminum chloride.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under basic or acidic conditions, depending on the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

    Cyclization: The pyrrol group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Cyclization: Acidic or basic conditions depending on the specific reaction pathway.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, substituted trifluoromethyl compounds, and fused ring systems.

Scientific Research Applications

5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular pathways by altering the expression or activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: can be compared with similar compounds such as:

    4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.

    Trifluoromethylphenyl derivatives: Compounds with trifluoromethylphenyl groups but different substituents.

    Pyrrol derivatives: Compounds with pyrrol groups but different functional groups attached.

The uniqueness of 5-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H13F3N4O5

Molecular Weight

470.4 g/mol

IUPAC Name

(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H13F3N4O5/c23-22(24,25)13-3-1-4-17(11-13)28-20(31)18(19(30)26-21(28)32)12-16-5-2-10-27(16)14-6-8-15(9-7-14)29(33)34/h1-12H,(H,26,30,32)/b18-12+

InChI Key

NAGUIEDAMCZFOE-LDADJPATSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC2=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.